molecular formula C10H10Cl2N2S B14531122 Thiourea, N-(3,5-dichlorophenyl)-N'-2-propenyl- CAS No. 62644-20-6

Thiourea, N-(3,5-dichlorophenyl)-N'-2-propenyl-

Cat. No.: B14531122
CAS No.: 62644-20-6
M. Wt: 261.17 g/mol
InChI Key: UAXROZJJASHSAN-UHFFFAOYSA-N
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Description

Thiourea, N-(3,5-dichlorophenyl)-N’-2-propenyl-, is an organosulfur compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a nitrogen atom, and a phenyl group substituted with chlorine atoms at the 3 and 5 positions The compound also contains a propenyl group attached to the nitrogen atom

Properties

CAS No.

62644-20-6

Molecular Formula

C10H10Cl2N2S

Molecular Weight

261.17 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-3-prop-2-enylthiourea

InChI

InChI=1S/C10H10Cl2N2S/c1-2-3-13-10(15)14-9-5-7(11)4-8(12)6-9/h2,4-6H,1,3H2,(H2,13,14,15)

InChI Key

UAXROZJJASHSAN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Thiourea, N-(3,5-dichlorophenyl)-N’-2-propenyl-, typically involves the reaction of 3,5-dichloroaniline with allyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired thiourea derivative. The reaction can be represented as follows:

[ \text{3,5-dichloroaniline} + \text{allyl isothiocyanate} \rightarrow \text{Thiourea, N-(3,5-dichlorophenyl)-N’-2-propenyl-} ]

Industrial production methods for thiourea derivatives often involve similar synthetic routes but may be optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Thiourea, N-(3,5-dichlorophenyl)-N’-2-propenyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of amines or other reduced products, depending on the reducing agent used.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of other organic molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antibacterial and antifungal agent, with studies indicating its effectiveness against various microbial strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cells.

    Industry: The compound is used in the production of dyes, photographic chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Thiourea, N-(3,5-dichlorophenyl)-N’-2-propenyl-, involves its interaction with specific molecular targets and pathways. For example, in its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic processes. In its anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Thiourea, N-(3,5-dichlorophenyl)-N’-2-propenyl-, can be compared with other thiourea derivatives, such as:

    Thiourea, N-(3,5-dichlorophenyl)-N’-methyl-: This compound has a similar structure but with a methyl group instead of a propenyl group. It may exhibit different biological activities and chemical reactivity.

    Thiourea, N-(3,5-dichlorophenyl)-N’-phenyl-: This derivative has a phenyl group instead of a propenyl group, which may affect its solubility and interaction with molecular targets.

The uniqueness of Thiourea, N-(3,5-dichlorophenyl)-N’-2-propenyl-, lies in its specific structural features, which contribute to its distinct biological activities and chemical properties.

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